3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane is a chemical compound characterized by its unique bicyclic structure and the presence of a sulfur atom linked to an imidazole ring. This compound is part of the broader category of azabicyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The imidazole ring contributes to the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.
The compound can be sourced from various chemical suppliers, with detailed specifications available through platforms that offer chemical products for research purposes. The synthesis and characterization of this compound are documented in scientific literature, indicating its relevance in ongoing research.
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can be classified as:
The synthesis of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves several key steps:
The synthesis may require specific reagents such as:
The molecular structure of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C11H16N2S |
Molecular Weight | 240.4 g/mol |
IUPAC Name | 3-(1-methylimidazol-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane |
InChI | InChI=1S/C11H16N2S/c1-7... |
InChI Key | DIEKYLHMHFMKML-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=C(N1)S)C2CC3CCC(C2)N3 |
The structural data indicates that the compound possesses a bicyclic framework with nitrogen and sulfur heteroatoms, contributing to its potential biological activity.
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can participate in various chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and concentration of reactants, which can significantly influence reaction outcomes.
The mechanism of action for 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties, suggesting that this compound may also possess significant biological activity.
The physical properties include:
The chemical properties encompass:
Further studies are required to fully characterize these properties through experimental methods such as spectroscopy and chromatography.
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several potential applications:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3